Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate
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Overview
Description
METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a cyclopentane ring, and a benzoate ester group. Its chemical formula is C24H32N2O2, and it has a molecular weight of 380.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenylcyclopentanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with morpholine to yield the amide. Finally, the benzoate ester is introduced through esterification with methyl 4-hydroxybenzoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE: shares structural similarities with other benzoate esters and morpholine derivatives, such as:
Uniqueness
The uniqueness of METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the cyclopentane ring in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H30N2O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 3-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C25H30N2O4/c1-18-5-8-20(9-6-18)25(11-3-4-12-25)24(29)26-21-17-19(23(28)30-2)7-10-22(21)27-13-15-31-16-14-27/h5-10,17H,3-4,11-16H2,1-2H3,(H,26,29) |
InChI Key |
LLRYJSLWFOLXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)N4CCOCC4 |
Origin of Product |
United States |
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